N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide
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Overview
Description
N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide is a chemical compound with the molecular formula C₁₃H₁₇N₃O₄S This compound is characterized by the presence of a nitrobenzamide group, a methylamino group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride.
Amidation Reaction: The intermediate 4-nitrobenzoyl chloride is then reacted with (2S)-1-(methylamino)-4-(methylsulfanyl)-1-oxobutan-2-amine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures during the reactions to optimize the reaction rate and yield.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-aminobenzamide
- **N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-chlorobenzamide
Uniqueness
N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents on the benzamide moiety.
Properties
CAS No. |
61315-67-1 |
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Molecular Formula |
C13H17N3O4S |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C13H17N3O4S/c1-14-13(18)11(7-8-21-2)15-12(17)9-3-5-10(6-4-9)16(19)20/h3-6,11H,7-8H2,1-2H3,(H,14,18)(H,15,17)/t11-/m0/s1 |
InChI Key |
IBBHFKGSXCKQLF-NSHDSACASA-N |
Isomeric SMILES |
CNC(=O)[C@H](CCSC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CNC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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